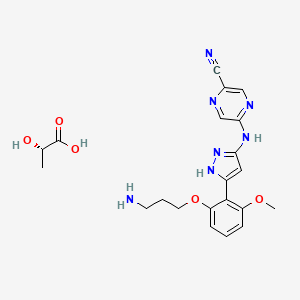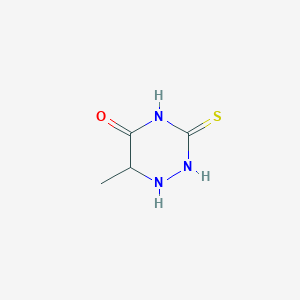
6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one is a heterocyclic compound with the molecular formula C5H9N3OS It is known for its unique structure, which includes a triazine ring with a sulfur atom and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thiosemicarbazide derivative with a carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with specific molecular targets. The sulfur atom and the triazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests a range of possible interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
- 3-Mercapto-6,6-dimethyl-1,6-dihydro-4H-1,2,4-triazin-5-one
- 5,5-Dimethyl-5,6-dihydro-2-thio-6-azauracil
Uniqueness
6-Methyl-3-sulfanylidene-1,2,4-triazinan-5-one stands out due to its specific substitution pattern on the triazine ring, which imparts unique chemical and physical properties
Eigenschaften
Molekularformel |
C4H7N3OS |
|---|---|
Molekulargewicht |
145.19 g/mol |
IUPAC-Name |
6-methyl-3-sulfanylidene-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C4H7N3OS/c1-2-3(8)5-4(9)7-6-2/h2,6H,1H3,(H2,5,7,8,9) |
InChI-Schlüssel |
GMDOYMBGEAOBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC(=S)NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


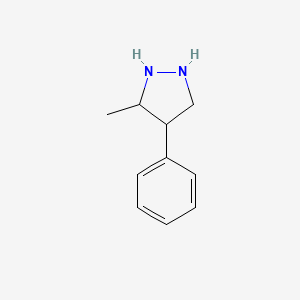
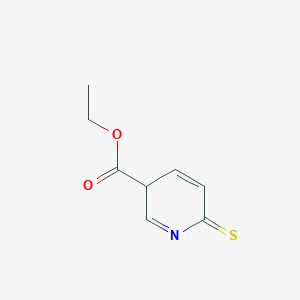


![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)
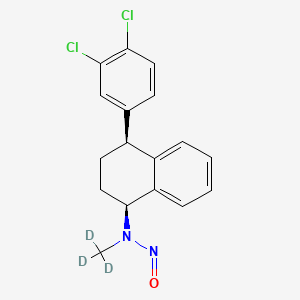
![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)
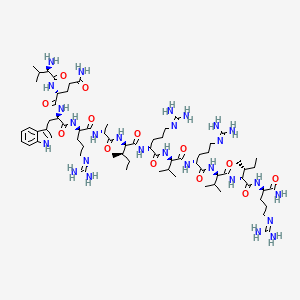
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12364222.png)
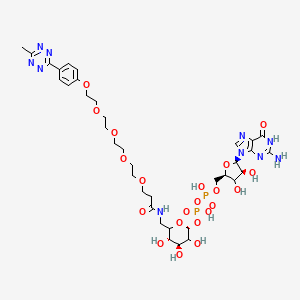
![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)

![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)
